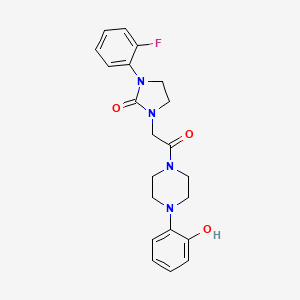![molecular formula C17H16N2O5S2 B2728299 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide CAS No. 2379995-41-0](/img/structure/B2728299.png)
5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide, also known as FSTMB, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FSTMB is a member of the sulfonamide class of compounds and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for use in various research fields.
Wirkmechanismus
The mechanism of action of 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its ability to inhibit the interaction between STAT3 and its target DNA. This interaction is essential for the activation of STAT3 and its subsequent role in various biological processes. By inhibiting this interaction, 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide can disrupt the activity of STAT3 and potentially provide therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide has been found to have a range of biochemical and physiological effects that make it a promising candidate for use in various research fields. These effects include the inhibition of STAT3 activity, the induction of apoptosis in cancer cells, and the suppression of tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide is its ability to selectively inhibit the activity of STAT3 without affecting other signaling pathways. This specificity makes it a valuable tool for studying the role of STAT3 in various biological processes. However, one of the limitations of 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of STAT3 activity. Another potential direction is the investigation of the role of STAT3 in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide may have potential applications in drug discovery and the development of new therapeutic agents.
Synthesemethoden
The synthesis of 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide involves a multistep process that begins with the reaction between 2-methoxybenzoic acid and thionyl chloride to produce 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-(furan-3-yl)thiophen-2-ylmethanol to produce 2-methoxy-N-(4-(furan-3-yl)thiophen-2-ylmethyl)benzamide. The final step involves the reaction of this intermediate with sulfamide to produce 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide has been found to have a range of potential therapeutic applications in scientific research. One of its primary uses is as a tool for studying the role of protein-protein interactions in various biological processes. 5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide has been shown to inhibit the interaction between the transcription factor STAT3 and its target DNA, making it a valuable tool for studying the role of STAT3 in cancer and other diseases.
Eigenschaften
IUPAC Name |
5-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-23-16-3-2-14(7-15(16)17(18)20)26(21,22)19-8-13-6-12(10-25-13)11-4-5-24-9-11/h2-7,9-10,19H,8H2,1H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLPLFQSQKUFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[4-(Furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


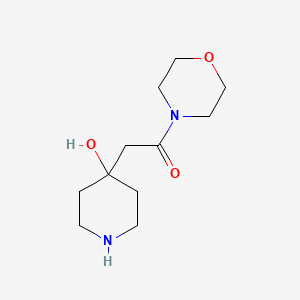
![2-Ethyl-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728220.png)
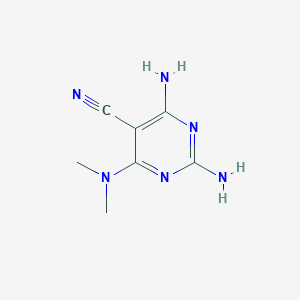
![1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2728224.png)
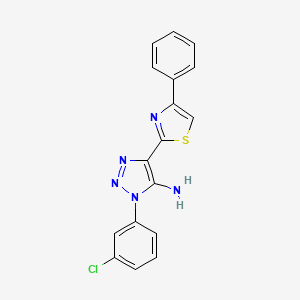
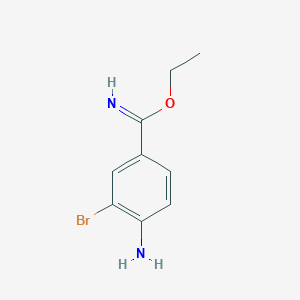
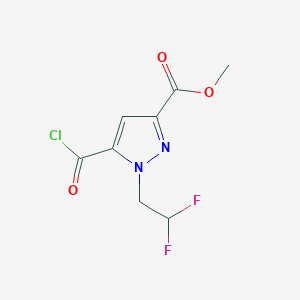
![5-[1-(5-bromo-2-furoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2728230.png)
![N-[[2-Chloro-6-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2728232.png)
![1,3,4,5,6,7-Hexahydroimidazo[4,5-c]pyridine-2-thione;hydrobromide](/img/structure/B2728233.png)
